4-Amino-2,6-dimethylpyridine 1-oxide
Overview
Description
4-Amino-2,6-dimethylpyridine 1-oxide is a chemical compound that is related to various pyridine and pyrimidine derivatives. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the chemical behavior that might be expected from 4-Amino-2,6-dimethylpyridine 1-oxide.
Synthesis Analysis
The synthesis of related compounds, such as 2,6-dimethyl-4-aminopyridine, involves starting with 2,6-dimethylpyridine and subjecting it to a series of reactions including hydrogen peroxide oxidation, mixed acid nitration, and Pd/C-H2 reduction. This process is deemed suitable for industrial production, suggesting that a similar approach could potentially be applied to synthesize 4-Amino-2,6-dimethylpyridine 1-oxide .
Molecular Structure Analysis
Studies on similar compounds, such as 4,6-dimethylpyrimidine 1-oxide, have shown that these molecules can undergo ring-opening reactions when reacted with active methylene compounds. This indicates that the pyrimidine ring can be cleaved under certain conditions, which may also be relevant for the stability and reactivity of 4-Amino-2,6-dimethylpyridine 1-oxide . Additionally, hydrogen bonding interactions have been observed in related pyrimidine derivatives, which could suggest that 4-Amino-2,6-dimethylpyridine 1-oxide may also engage in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be quite varied. For instance, 4-amino-5-nitro-6-phenylethynylpyrimidines have been shown to undergo rearrangement and
Scientific Research Applications
Synthesis and Characterization
4-Amino-2,6-dimethylpyridine 1-oxide serves as a starting material in chemical synthesis. Liu Jun-teng (2011) discussed its preparation using 2,6-dimethylpyridine, highlighting a process suitable for industrial production (Liu Jun-teng, 2011).
Complex Formation with Lanthanide Iodides
The compound forms complexes with lanthanide iodides, as studied by Ramakrishnan & Soundararajan (1977). They prepared and characterized complexes with different lanthanides and interpreted infrared and conductance data to suggest dimeric or polymeric structures (Ramakrishnan & Soundararajan, 1977).
Structural and Spectroscopic Studies
Dega-Szafran et al. (1999) explored a complex of 4-dimethylamino-2,6-dimethylpyridine N-oxide with 4-toluenesulphonic acid using X-ray diffraction and FTIR spectroscopy. This study provided insights into the hydrogen bonding and structural dynamics of the compound (Dega-Szafran et al., 1999).
Silver Complexes Synthesis
Puttreddy & Steel (2014) synthesized silver complexes using 2,6-dimethylpyridine N-oxide. They observed that N-oxide oxygen consistently bridges two silver atoms, forming coordination polymers. This study contributes to understanding how steric factors influence the structure of silver complexes (Puttreddy & Steel, 2014).
NMR Spectral and Theoretical Studies
Laihia et al. (2006) conducted NMR spectral and theoretical studies on methyl and alkylamino derivatives of 4-halopyridine N-oxides, providing detailed insights into the chemical shifts and molecular structure of these compounds (Laihia et al., 2006).
Non-Classical Supramolecular Interactions
Haddad et al. (2006) investigated the role of non-classical supramolecular interactions in the structures of 2-amino-4,6-dimethylpyridinium tetrahalocuprate (II) salts. Their research sheds light on the hydrogen bonding and structural aspects of these compounds (Haddad et al., 2006).
FTIR Spectra of Complexes
Krzywda et al. (1996) studied trimethylamine N-oxide and 4-dimethylamine-2,6-dimethylpyridine N-oxide complexes with perchloric acid. Their research, involving IR absorption and crystal structure analysis, contributes to understanding the molecular interactions in these complexes (Krzywda et al., 1996).
Safety And Hazards
properties
IUPAC Name |
1-hydroxy-2,6-dimethylpyridin-4-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(8)4-6(2)9(5)10/h3-4,8,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPSKNPXGAXKLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=N)C=C(N1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,6-dimethylpyridine 1-oxide | |
CAS RN |
3512-82-1 | |
Record name | 4-Amino-2,6-dimethylpyridine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003512821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3512-82-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63055 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRT4RRR46R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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